molecular formula C12H9N3O2 B12912329 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one CAS No. 62353-83-7

5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one

Cat. No.: B12912329
CAS No.: 62353-83-7
M. Wt: 227.22 g/mol
InChI Key: MJYKOSFIBFDEDS-UHFFFAOYSA-N
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Description

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one is a compound that belongs to the class of triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or alkylated triazole derivatives.

Scientific Research Applications

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxynaphthalene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: A related naphthalene derivative with different functional groups.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one stands out due to its unique combination of a naphthalene ring and a triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62353-83-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(1-hydroxynaphthalen-2-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C12H9N3O2/c16-10-8-4-2-1-3-7(8)5-6-9(10)11-13-12(17)15-14-11/h1-6,16H,(H2,13,14,15,17)

InChI Key

MJYKOSFIBFDEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=O)N3

Origin of Product

United States

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